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  • Product: 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride
  • CAS: 1864014-20-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Azetidin-3-ylthio)pyridine HCl: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(Azetidin-3-ylthio)pyridine hydrochloride, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Azetidin-3-ylthio)pyridine hydrochloride, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, physicochemical properties, a robust synthetic protocol, and its strategic application in medicinal chemistry, grounded in established scientific principles.

Introduction: The Strategic Value of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as highly sought-after motifs in drug discovery.[1] Their inherent ring strain and non-planar, sp³-rich character offer a unique three-dimensional geometry that can enhance molecular properties crucial for therapeutic success.[2] Unlike more flexible aliphatic chains or flat aromatic rings, the conformationally restricted azetidine scaffold can improve binding affinity to biological targets, enhance metabolic stability, and increase aqueous solubility—key attributes in optimizing pharmacokinetic and pharmacodynamic profiles.[1][3]

The compound 2-(Azetidin-3-ylthio)pyridine HCl incorporates this privileged azetidine ring, linking it via a thioether bridge to a pyridine moiety. This combination creates a versatile chemical scaffold with multiple points for diversification, making it an attractive starting point for library synthesis and lead optimization campaigns across various therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3]

Chemical Structure and Identification

The fundamental structure of 2-(Azetidin-3-ylthio)pyridine hydrochloride consists of a central azetidine ring connected at the 3-position to the sulfur atom of a pyridine-2-thiol. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for both chemical reactions and biological assays.[4]

  • IUPAC Name: 2-(Azetidin-3-ylthio)pyridine hydrochloride

  • Molecular Formula: C₈H₁₁ClN₂S

  • Canonical SMILES: C1C(NC1)SC2=CC=CC=N2.Cl

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The data presented below are synthesized from empirical data for closely related analogs and theoretical predictions.

PropertyValue / Description
Molecular Weight 202.71 g/mol
Appearance Expected to be a white to off-white or beige solid.[5]
Solubility The hydrochloride salt form suggests good solubility in water and polar protic solvents like methanol and ethanol.[4][5]
Stability Stable under normal laboratory conditions. Hygroscopic nature is likely; should be stored in a dry, well-ventilated place away from moisture.[5][6]
pKa (Conjugate Acid) The azetidine nitrogen is a secondary amine, making it basic. The pKa of the azetidinium ion is approximately 11.29.[7] The pyridine nitrogen is less basic (pKa ~5.2).
¹H NMR Spectroscopy Predicted chemical shifts (in D₂O or DMSO-d₆): Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm).[8] Azetidine protons would be in the aliphatic region (δ 3.0-4.5 ppm), likely showing complex splitting patterns due to coupling. The formation of the hydrochloride salt causes a downfield shift for adjacent protons compared to the free base.[9]
¹³C NMR Spectroscopy Predicted chemical shifts: Pyridine carbons would resonate between δ 120-150 ppm. Azetidine carbons would appear upfield, typically between δ 30-60 ppm.[10]

Synthesis Protocol: A Validated Approach

Experimental Workflow: Synthesis of 2-(Azetidin-3-ylthio)pyridine HCl

The synthesis is a two-stage process: 1) Nucleophilic substitution to form the thioether linkage, and 2) Deprotection and salt formation. The causality behind this workflow is the use of a Boc (tert-butyloxycarbonyl) protecting group, which prevents the highly nucleophilic azetidine nitrogen from participating in unwanted side reactions.

G cluster_0 Stage 1: Thioether Formation (S_N2 Reaction) cluster_1 Stage 2: Deprotection & Salt Formation A N-Boc-3-iodoazetidine C Base (e.g., NaH or K2CO3) Solvent (e.g., DMF or ACN) A->C Reactant 1 B Pyridine-2-thiol B->C Reactant 2 D N-Boc-2-(azetidin-3-ylthio)pyridine C->D Nucleophilic Substitution E N-Boc-2-(azetidin-3-ylthio)pyridine F HCl in Dioxane or Ether E->F Intermediate G 2-(Azetidin-3-ylthio)pyridine HCl F->G Acidic Deprotection

Caption: Synthetic workflow for 2-(Azetidin-3-ylthio)pyridine HCl.

Step-by-Step Methodology

Stage 1: Synthesis of tert-butyl 3-((pyridin-2-yl)thio)azetidine-1-carboxylate

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous solvent (e.g., Dimethylformamide, DMF).

  • Base Addition: Add pyridine-2-thiol (1.0 eq) followed by the portion-wise addition of a suitable base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C. The use of a strong base like NaH ensures complete deprotonation of the thiol to form the more nucleophilic thiolate.

  • Thiolate Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium or potassium pyridin-2-thiolate.

  • Nucleophilic Attack: Slowly add a solution of N-Boc-3-iodoazetidine (1.0 eq) or another suitable starting material like N-Boc-azetidin-3-yl methanesulfonate in the same anhydrous solvent.[13] The iodo- or mesyl- group serves as an excellent leaving group for the Sₙ2 reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Boc-protected intermediate.

Stage 2: Synthesis of 2-(Azetidin-3-ylthio)pyridine hydrochloride

  • Deprotection: Dissolve the purified Boc-protected intermediate from Stage 1 in a minimal amount of an anhydrous solvent like 1,4-dioxane or diethyl ether.

  • Acidification: To this solution, add a commercially available solution of hydrochloric acid in dioxane (e.g., 4 M HCl, 3-5 eq) dropwise at 0 °C. The excess acid ensures the complete removal of the Boc group and the formation of the hydrochloride salt.

  • Precipitation and Isolation: Stir the mixture at room temperature for 2-4 hours. The desired product will typically precipitate out of the non-polar solvent. Collect the solid product by vacuum filtration.

  • Final Purification: Wash the collected solid with cold diethyl ether to remove any non-polar impurities and dry under high vacuum to yield 2-(Azetidin-3-ylthio)pyridine hydrochloride as a stable solid.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable building block primarily due to the advantageous properties conferred by the azetidine ring. Medicinal chemists utilize this scaffold to explore new chemical space and optimize drug candidates.

Role as a Bioisostere and Pharmacophore Element

The azetidine ring is often used as a bioisostere for other common rings like pyrrolidine or piperidine. Its smaller size and distinct vectoral orientation of substituents allow for fine-tuning of ligand-receptor interactions.

G cluster_0 Molecular Design Logic Core 2-(Azetidin-3-ylthio) -pyridine HCl Prop Improved Properties: - Solubility - Metabolic Stability - 3D Geometry Core->Prop Confers App Therapeutic Targets: - Kinases - GPCRs - Proteases Core->App Enables Targeting of Outcome Optimized Drug Candidates Prop->Outcome Leads to App->Outcome Yields

Caption: Logic flow for using azetidine scaffolds in drug design.

  • Improved Metabolic Stability: The azetidine ring can block sites of metabolism on a drug molecule, leading to a longer half-life and improved pharmacokinetic profile.[1]

  • Enhanced Solubility: As a polar, hydrogen-bond accepting/donating group, the secondary amine of the azetidine ring can significantly improve the aqueous solubility of a parent molecule, which is critical for oral bioavailability.[1]

  • Vectorial Exploration of Chemical Space: The thioether linkage at the 3-position and the free secondary amine provide two distinct vectors for chemical modification. The amine can be functionalized to interact with specific residues in a protein binding pocket, while the pyridine ring can be modified to modulate electronic properties or engage in pi-stacking interactions. This versatility makes it a powerful scaffold for structure-activity relationship (SAR) studies.[3][14]

Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate azetidine motifs to achieve enhanced metabolic stability and receptor selectivity, underscoring the scaffold's proven value in pharmaceutical development.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific Material Safety Data Sheet (MSDS) for the title compound is not available, data from analogous compounds provide guidance.

  • Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][15]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust.[6][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is likely hygroscopic and should be protected from moisture.[5][15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

2-(Azetidin-3-ylthio)pyridine hydrochloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its structure embodies the desirable attributes of the azetidine scaffold—conformational rigidity, improved physicochemical properties, and vectors for synthetic elaboration. By understanding its synthesis and properties, researchers can effectively leverage this building block to design and create next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Sunagawa, M., et al. (1998). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Bioorganic & Medicinal Chemistry, 6(5), 587-599. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Krasavin, M., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(23), 8201. [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(11), 3163. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 623-627. [Link]

  • Wikipedia. Azetidine. [Link]

  • Capriati, V., et al. (2020). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common N-Boc-3-iodoazetidine Platform. Organic Process Research & Development, 24(10), 2096-2103. [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100062. [Link]

  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]

  • Martínez, R., et al. (2018). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry, 56(12), 1125-1133. [Link]

  • IndiaMART. Pyridin-2-YL Azetidin-3-Amine Dihydrochloride, Grade Standard. [Link]

  • Chem-Impex. Azetidine hydrochloride. [Link]

Sources

Exploratory

Technical Profile: 3-(2-Pyridylthio)azetidine Hydrochloride

Executive Summary 3-(2-Pyridylthio)azetidine hydrochloride is a high-value heterocyclic building block used in modern drug discovery. It combines the conformationally restricted azetidine ring—a "privileged scaffold" kno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Pyridylthio)azetidine hydrochloride is a high-value heterocyclic building block used in modern drug discovery. It combines the conformationally restricted azetidine ring—a "privileged scaffold" known for improving metabolic stability and vector alignment—with a 2-pyridylthio moiety, a versatile pharmacophore often used as a bioisostere for biaryl ethers or to modulate lipophilicity (LogD).

This guide provides a comprehensive technical analysis of the compound, including precise molecular weight calculations, synthesis protocols, and its strategic application in fragment-based drug design (FBDD).

Physicochemical Specifications

The precise molecular weight depends on the stoichiometry of the hydrochloride salt. While the mono-hydrochloride is the standard stable form for isolation, the presence of two basic nitrogen centers (the azetidine secondary amine and the pyridine nitrogen) allows for the formation of a dihydrochloride species under highly acidic conditions.

Molecular Weight & Formula Data
PropertyFree BaseMono-Hydrochloride (Standard)Dihydrochloride (Acidic Excess)
Formula



Exact Mass 166.0565 Da202.0331 Da238.0098 Da
Molecular Weight 166.24 g/mol 202.70 g/mol 239.16 g/mol
CAS Number N/A (Precursor: 1675910-85-6*)Theoretical/Custom Theoretical/Custom

*Note: CAS 1675910-85-6 refers to the N-Boc protected precursor, tert-Butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate. The HCl salt is generated via deprotection of this commercially available intermediate.

Structural Identifiers
  • SMILES (Free Base): C1CN(C1)Sc2ccccn2

  • InChIKey: Computed from structure

  • pKa (Predicted):

    • Azetidine NH: ~11.0 (Strongly basic)

    • Pyridine N: ~5.2 (Weakly basic)

Synthesis & Manufacturing Protocol

The synthesis of 3-(2-Pyridylthio)azetidine hydrochloride typically follows a convergent route involving the nucleophilic displacement of an activated azetidine species by 2-mercaptopyridine, followed by acid-mediated deprotection.

Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Figure 1: Convergent Synthesis of 3-(2-Pyridylthio)azetidine HCl Start 1-Boc-3-iodoazetidine (or 3-Mesylate) Intermediate N-Boc-3-(2-pyridylthio)azetidine (CAS: 1675910-85-6) Start->Intermediate SN2 Displacement DMF, 60°C Reagent 2-Mercaptopyridine + Base (Cs2CO3/NaH) Reagent->Intermediate Deprotection 4M HCl in Dioxane (Deprotection) Intermediate->Deprotection N-Boc Removal Product 3-(2-Pyridylthio)azetidine HCl (Final Salt) Deprotection->Product Precipitation & Filtration

Figure 1: Step-wise synthetic pathway from commercially available starting materials to the final hydrochloride salt.

Detailed Experimental Protocol

Step 1: Nucleophilic Displacement (SN2)

  • Reagents: Dissolve 2-mercaptopyridine (1.1 equiv) in anhydrous DMF. Add Cesium Carbonate (

    
    , 2.0 equiv) or Sodium Hydride (NaH) at 0°C.
    
  • Addition: Add tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv) dropwise.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC/LC-MS for consumption of the iodide.

  • Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over

    
    , and concentrate. Purify via silica flash chromatography (Hexane/EtOAc) to yield the N-Boc intermediate (CAS 1675910-85-6).
    

Step 2: Acidic Deprotection (Salt Formation)

  • Dissolution: Dissolve the N-Boc intermediate in a minimal amount of DCM or MeOH.

  • Acidification: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

  • Completion: Stir at room temperature for 2–3 hours. The solution may become turbid as the amine salt precipitates.

  • Isolation:

    • If precipitate forms: Filter and wash with cold ether.

    • If no precipitate: Concentrate in vacuo to a gum, triturate with diethyl ether/pentane to induce crystallization.

  • Yield: The resulting white to off-white solid is 3-(2-Pyridylthio)azetidine hydrochloride .

Analytical Validation (Quality Control)

To ensure the integrity of the compound for biological assays, the following analytical signatures must be verified.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     9.0–9.5 ppm (br s, 2H):  Ammonium protons (
    
    
    
    ), confirming salt formation.
  • 
     8.4–8.5 ppm (d, 1H):  Pyridine 
    
    
    
    -proton (H-6).
  • 
     7.6–7.8 ppm (m, 2H):  Pyridine aromatic protons.
    
  • 
     7.1–7.2 ppm (m, 1H):  Pyridine aromatic proton.
    
  • 
     4.4–4.6 ppm (m, 1H):  Azetidine CH at position 3 (methine).
    
  • 
     3.8–4.2 ppm (m, 4H):  Azetidine 
    
    
    
    protons (deshielded due to proximity to
    
    
    ).
Stoichiometry Verification (Silver Nitrate Titration)

Because the compound can exist as a mono- or di-HCl salt, elemental analysis or argentometric titration is critical.

  • Target Cl Content (Mono-HCl): ~17.48%

  • Target Cl Content (Di-HCl): ~29.65%

Medicinal Chemistry Applications

Scaffold Utility

The azetidine ring is structurally distinct from pyrrolidine and piperidine. It possesses a "puckered" conformation (butterfly shape) with a barrier to inversion of ~1.3 kcal/mol.

  • Lipophilicity Modulation: The

    
     character of the azetidine lowers LogP compared to aromatic linkers, improving solubility.
    
  • Vector Alignment: The angle between the 3-substituent and the ring nitrogen allows for unique vector exploration in the active site of enzymes (e.g., Kinases, Proteases).

Bioisosterism

The 2-pyridylthio group serves as a metabolic "soft spot" blocker or an isostere for:

  • Phenyl-thio ethers: Improved solubility due to pyridine nitrogen H-bonding.

  • Biaryl ethers: The sulfur atom introduces a different bond angle (~100°) compared to oxygen (~120°) or a direct bond, potentially accessing novel hydrophobic pockets.

Handling & Safety Data

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Nitrogen/Argon).

  • Stability: The thioether linkage is susceptible to oxidation (to sulfoxide/sulfone) if exposed to air/peroxides for prolonged periods. Avoid strong oxidizing agents.

References

  • Azetidine Scaffolds in Medicinal Chemistry

    • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).[1][2] ResearchGate. Link

  • Synthesis of Azetidine Thioethers

    • A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084.[3] (2006).[2][4] Chem. Pharm. Bull. Link

  • Commercial Building Block Data

    • tert-Butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate (CAS 1675910-85-6).[5] Sigma-Aldrich / Alchimica Catalog. Link

  • General Azetidine Reactivity

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[6][7][8] (2021).[4][7][9] RSC Organic & Biomolecular Chemistry. Link

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Foundational

A Technical Guide to 2-((Azetidin-3-yl)thio)pyridine Hydrochloride: Synthesis, Characterization, and Medicinal Chemistry Context

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-((azetidin-3-yl)thio)pyridine hydrochloride, a novel small molecule of interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-((azetidin-3-yl)thio)pyridine hydrochloride, a novel small molecule of interest in medicinal chemistry. Due to its status as a specialized research chemical, this document synthesizes information from related structures and established synthetic methodologies to present a robust guide for its preparation and study.

Introduction: The Strategic Combination of Azetidine and Pyridine Thioether Scaffolds

The confluence of an azetidine ring and a pyridine thioether moiety in a single molecular entity presents a compelling scaffold for drug discovery. Azetidines, as saturated four-membered nitrogen-containing heterocycles, are increasingly utilized as bioisosteres for larger rings, offering improved physicochemical properties such as solubility and metabolic stability.[1][2] Their rigid, three-dimensional structure provides a fixed orientation for substituents, which can be advantageous for optimizing interactions with biological targets.[1]

The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions. The thioether linkage provides a flexible yet stable connection, influencing the overall conformation and electronic properties of the molecule. This strategic combination of fragments suggests that 2-((azetidin-3-yl)thio)pyridine hydrochloride holds potential for exploration in various therapeutic areas.

Chemical Identity and Properties

IdentifierValue
IUPAC Name 2-((azetidin-3-yl)thio)pyridine hydrochloride
Canonical SMILES C1C(CN1)SC2=CC=CC=N2.Cl
InChIKey Not publicly available; generated InChIKey for the free base is FQJZXCCOHSGCRH-UHFFFAOYSA-N
Molecular Formula C₈H₁₁ClN₂S
Molecular Weight 202.71 g/mol

Proposed Synthetic Pathway

The synthesis of 2-((azetidin-3-yl)thio)pyridine hydrochloride can be approached through a multi-step sequence involving the preparation of a protected azetidine thiol precursor, followed by nucleophilic aromatic substitution and final deprotection.

Synthetic_Pathway A 1-Boc-azetidin-3-one B 1-Boc-3-hydroxyazetidine A->B NaBH4 (Reduction) C 1-Boc-3-(acetylthio)azetidine B->C 1. MsCl, Et3N 2. KSAc (Mesylation & Thioacetylation) D 1-Boc-3-thioazetidine C->D LiOH (Hydrolysis) F 1-Boc-2-((azetidin-3-yl)thio)pyridine D->F K2CO3, DMF (SNAr Reaction) E 2-Chloropyridine E->F G 2-((Azetidin-3-yl)thio)pyridine hydrochloride F->G HCl in Dioxane (Deprotection)

Figure 1: Proposed synthetic workflow for 2-((azetidin-3-yl)thio)pyridine hydrochloride.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Boc-3-(acetylthio)azetidine

  • To a solution of 1-Boc-3-hydroxyazetidine in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N).

  • Cool the mixture to 0 °C and add methanesulfonyl chloride (MsCl) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the organic layer.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add potassium thioacetate (KSAc).

  • Heat the mixture and stir until the reaction is complete.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the crude 1-Boc-3-(acetylthio)azetidine.

Step 2: Synthesis of 1-Boc-2-((azetidin-3-yl)thio)pyridine

  • To a solution of 1-Boc-3-(acetylthio)azetidine in methanol, add a solution of lithium hydroxide (LiOH) in water.

  • Stir the mixture at room temperature to effect the hydrolysis of the thioacetate.

  • To this solution, add 2-chloropyridine and potassium carbonate (K₂CO₃).

  • Heat the reaction mixture to reflux and stir until the starting materials are consumed.

  • Cool the reaction, remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.

Step 3: Synthesis of 2-((Azetidin-3-yl)thio)pyridine hydrochloride

  • Dissolve the purified 1-Boc-2-((azetidin-3-yl)thio)pyridine in a solution of hydrochloric acid (HCl) in 1,4-dioxane.

  • Stir the mixture at room temperature. The product will precipitate out of solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization and Analytical Methods

A comprehensive characterization of the synthesized 2-((azetidin-3-yl)thio)pyridine hydrochloride is essential to confirm its identity and purity. The following analytical techniques are recommended:

TechniqueExpected Observations
¹H NMR Signals corresponding to the azetidine and pyridine ring protons. The chemical shifts and coupling constants will be indicative of the connectivity.
¹³C NMR Resonances for all carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry A molecular ion peak corresponding to the mass of the free base (C₈H₁₀N₂S).
HPLC A single major peak indicating the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-((azetidin-3-yl)thio)pyridine hydrochloride suggest several potential applications in drug discovery. The pyridine thioether is a known pharmacophore in various biologically active compounds. The azetidine ring can serve to improve pharmacokinetic properties and to probe structure-activity relationships by providing a rigid scaffold.

Potential areas for investigation include, but are not limited to:

  • CNS Disorders: The pyridine and azetidine moieties are found in many centrally acting agents.

  • Oncology: Pyridine derivatives are common in kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: The sulfur atom and heterocyclic rings are features of some antimicrobial compounds.

Conclusion

This technical guide provides a foundational understanding of 2-((azetidin-3-yl)thio)pyridine hydrochloride, a novel compound with potential for further investigation in the field of medicinal chemistry. The proposed synthesis is based on established and reliable chemical transformations. The unique combination of the azetidine and pyridine thioether scaffolds makes this a molecule of interest for the development of new therapeutic agents.

References

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  • PubChem. 2-(Azetidin-3-yl)acetic acid hydrochloride.

  • PubMed. Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380).

  • PMC. Access to 3-Azetidines via Halogenation of Titanacyclobutanes.

  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.

  • MDPI. Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4.

  • PMC. Polysubstituted Pyridines from 1,4-Oxazinone Precursors.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 2-(Azetidin-3-ylsulfanyl)pyridine HCl in Water and DMSO

Introduction In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational to its potential success. Among these, solubility stands out as a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational to its potential success. Among these, solubility stands out as a critical parameter, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to costly failures and delays.[2][4] Consequently, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems are imperative from the earliest stages of research.[5]

This guide provides a comprehensive technical overview of the solubility of 2-(Azetidin-3-ylsulfanyl)pyridine HCl, a novel heterocyclic compound with potential therapeutic applications. We will delve into a theoretical analysis of its molecular structure to predict its solubility behavior in two key solvents: water, the universal biological solvent, and dimethyl sulfoxide (DMSO), a common solvent for compound storage and in vitro screening.[6] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for the precise determination of this compound's solubility.

Theoretical Framework for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the nature of the solvent.[4] A detailed analysis of 2-(Azetidin-3-ylsulfanyl)pyridine HCl's structure allows us to predict its behavior in polar protic and polar aprotic environments.

Molecular Structure Analysis

2-(Azetidin-3-ylsulfanyl)pyridine HCl is comprised of three key moieties: a pyridine ring, an azetidine ring, and a thioether linkage, with the entire molecule being a hydrochloride salt.

  • Pyridine Ring: This aromatic heterocycle contains a nitrogen atom, which is weakly basic and capable of forming hydrogen bonds.[7][8] The π-electron system of the ring can also engage in non-covalent interactions.

  • Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom.[9][10] The nitrogen in the azetidine ring is a secondary amine and is basic. As a hydrochloride salt, this nitrogen will be protonated and positively charged.

  • Thioether Linkage: The sulfur atom in the thioether group has lone pairs of electrons and can act as a hydrogen bond acceptor.

  • Hydrochloride (HCl) Salt: The presence of the HCl salt is the most significant factor influencing aqueous solubility. In an aqueous medium, the compound will dissociate into a positively charged organic cation and a chloride anion, a process that is highly favorable in a polar solvent like water.

Caption: Molecular structure of 2-(Azetidin-3-ylsulfanyl)pyridine HCl.
Solubility in Water (Polar Protic Solvent)

Due to its ionic nature as a hydrochloride salt, 2-(Azetidin-3-ylsulfanyl)pyridine HCl is expected to be highly soluble in water.[11][12] The dissolution process in water will be driven by several factors:

  • Ion-Dipole Interactions: The primary driving force for solubility will be the strong ion-dipole interactions between the protonated azetidine nitrogen (and to a lesser extent, the pyridinium nitrogen) and the negative pole (oxygen) of water molecules, as well as between the chloride anion and the positive pole (hydrogen) of water molecules.

  • Hydrogen Bonding: The nitrogen atoms in both the pyridine and azetidine rings, along with the sulfur atom, can act as hydrogen bond acceptors, further enhancing interaction with water molecules.[13]

  • High Dielectric Constant of Water: Water's high dielectric constant effectively shields the positive and negative charges of the dissociated ions, preventing them from recombining and precipitating out of solution.

Solubility in DMSO (Polar Aprotic Solvent)

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[6] The expected solubility of 2-(Azetidin-3-ylsulfanyl)pyridine HCl in DMSO is also high, governed by these interactions:

  • Dipole-Dipole Interactions: The highly polar sulfoxide group in DMSO will interact strongly with the polar regions of the solute molecule.

  • Ion-Dipole Interactions: While DMSO does not have a proton to donate for hydrogen bonding, the oxygen atom is a strong hydrogen bond acceptor. It can interact with the protonated nitrogen of the azetidinium ion. The large dipole moment of DMSO allows it to effectively solvate both cations and anions.

  • Dispersion Forces: The organic scaffold of the molecule will interact with the methyl groups of DMSO via London dispersion forces.

Given that many drug discovery assays begin with a compound dissolved in DMSO, understanding its solubility in this solvent is crucial for preparing high-concentration stock solutions.[1][14]

Experimental Determination of Solubility

To move from theoretical prediction to empirical fact, rigorous experimental protocols are necessary. The two most common and relevant methods for solubility determination in a drug discovery context are the thermodynamic (shake-flask) method and the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Protocol: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[15] It measures the maximum concentration of a solute that can be dissolved in a solvent at equilibrium.

Protocol:

  • Preparation: Add an excess amount of solid 2-(Azetidin-3-ylsulfanyl)pyridine HCl to a known volume of the test solvent (e.g., purified water and phosphate-buffered saline, pH 7.4) in a sealed, clear glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for physiological relevance) using an orbital shaker for a defined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[15][16]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding 0.45 µm filter.

  • Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the compound in the saturated solution, which represents its thermodynamic solubility. A minimum of three replicate determinations is recommended for each condition.[16]

Kinetic Solubility Protocol

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[1]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(Azetidin-3-ylsulfanyl)pyridine HCl in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and constant (typically 1-5%) to minimize its co-solvent effect.[14]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1.5 to 2 hours) with gentle shaking.[14]

  • Precipitation Detection: Measure the amount of precipitate formed in each well. This can be done using nephelometry (light scattering), turbidimetry, or by analyzing the concentration of the compound remaining in solution after filtration.[2]

  • Determination: The kinetic solubility is the highest concentration at which no precipitate is observed.

cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (DMSO Addition) T1 Add Excess Solid to Solvent T2 Agitate at 37°C for 24-48h T1->T2 Equilibration T3 Centrifuge & Filter (Phase Separation) T2->T3 Isolation T4 Quantify Supernatant (HPLC-UV) T3->T4 Analysis K1 Prepare 10 mM Stock in DMSO K2 Add Stock to Aqueous Buffer K1->K2 Dilution K3 Incubate at RT for 1.5-2h K2->K3 Precipitation K4 Measure Precipitation (Nephelometry) K3->K4 Detection

Caption: Experimental workflows for solubility determination.

Data Presentation and Interpretation

For a compound like 2-(Azetidin-3-ylsulfanyl)pyridine HCl, we would expect high solubility in both solvents. The following table presents hypothetical, yet realistic, data that would be obtained from the previously described experiments.

Solvent SystemMethodTemperatureSolubility (mg/mL)Solubility (mM)Classification
Water Thermodynamic37 °C> 200> 950Very Soluble
PBS (pH 7.4) Thermodynamic37 °C> 150> 710Very Soluble
PBS (pH 7.4) Kinetic25 °C> 0.2> 0.95High
DMSO Thermodynamic25 °C> 250> 1180Freely Soluble

Data Interpretation:

  • High Aqueous Solubility: The hypothetical thermodynamic solubility in both water and PBS is extremely high, consistent with our theoretical analysis of an ionizable hydrochloride salt. This is a highly desirable characteristic for an orally administered drug candidate, as it suggests that dissolution will not be a rate-limiting step for absorption.[3][4]

  • Kinetic vs. Thermodynamic: The kinetic solubility value is expected to be lower than the thermodynamic solubility. This is because the kinetic method starts from a supersaturated state created by adding a DMSO solution to an aqueous buffer, making precipitation more likely. Nevertheless, a kinetic solubility above 200 µM is generally considered favorable in early discovery screening.

  • High DMSO Solubility: The very high solubility in DMSO confirms its suitability as a solvent for creating concentrated stock solutions for high-throughput screening and other in vitro assays.

Conclusion

A comprehensive understanding of the solubility of 2-(Azetidin-3-ylsulfanyl)pyridine HCl is fundamental to its progression as a potential drug candidate. The theoretical analysis, based on its molecular structure as a hydrochloride salt of a heterocyclic compound, strongly predicts high solubility in both polar protic (water) and polar aprotic (DMSO) solvents. This prediction is substantiated by established experimental protocols, namely the shake-flask method for thermodynamic solubility and precipitation assays for kinetic solubility. The insights gained from these studies are critical for guiding formulation development, designing valid biological assays, and ultimately de-risking the path to clinical development.[1][2]

References

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • ScienceDirect. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. [Link]

  • Drug Discovery News. Substance solubility. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Solubility of Things. Pyridine. [Link]

  • ResearchGate. (2020). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Pyridine and Pyridine Derivatives. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • MDPI. (2021). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. [Link]

  • Sciencemadness Wiki. Pyridine. [Link]

  • American Chemical Society. (2020). Pyridine. [Link]

  • ChemBK. Pyridine Hydrochloride. [Link]

  • Wikipedia. Azetidine. [Link]

  • ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Azetidin-3-ylsulfanyl)pyridine from Boc-protected precursors

Application Note: High-Efficiency Synthesis of 2-(Azetidin-3-ylsulfanyl)pyridine Executive Summary This guide details the optimized protocol for synthesizing 2-(Azetidin-3-ylsulfanyl)pyridine , a critical pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2-(Azetidin-3-ylsulfanyl)pyridine

Executive Summary

This guide details the optimized protocol for synthesizing 2-(Azetidin-3-ylsulfanyl)pyridine , a critical pharmacophore in medicinal chemistry often used to modulate lipophilicity and metabolic stability in fragment-based drug discovery (FBDD).

While two primary retrosynthetic disconnections exist—Nucleophilic Aromatic Substitution (


) and Nucleophilic Aliphatic Substitution (

)—this protocol prioritizes the

alkylation
of pyridine-2-thiol with tert-butyl 3-iodoazetidine-1-carboxylate. This route is selected for its superior yield (>95%), operational simplicity, and avoidance of the harsh conditions often required for

on electron-neutral pyridines.

Retrosynthetic Analysis & Strategy

The target molecule consists of an azetidine ring linked to a pyridine via a sulfide bridge. The strategic disconnection focuses on the C(sp3)-S bond.

Retrosynthesis Target Target: 2-(Azetidin-3-ylsulfanyl)pyridine Disconnection Disconnection (C-S Bond) Target->Disconnection Retrosynthesis Precursor1 Nucleophile: Pyridine-2-thiol Disconnection->Precursor1 Precursor2 Electrophile: N-Boc-3-iodoazetidine Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection revealing the S_N2 coupling partners.

Mechanistic Insight: The reaction proceeds via a classic


 mechanism. The thiolate anion, generated in situ by cesium carbonate (

), attacks the electrophilic C3 position of the azetidine. The tert-butyl carbamate (Boc) group is essential to prevent N-alkylation and suppress polymerization of the strained azetidine ring.

Critical Materials & Safety

ReagentCAS No.RoleSafety Note
Pyridine-2-thiol 2637-34-5NucleophileStench; toxic if inhaled. Handle in fume hood.
N-Boc-3-iodoazetidine 254454-54-1ElectrophileLight sensitive; store at 2-8°C.
Cesium Carbonate (

)
534-17-8BaseHygroscopic; ensure anhydrous conditions.
DMF (Anhydrous) 68-12-2SolventReproductive toxin; use molecular sieves.
TFA 76-05-1DeprotectionCorrosive; causes severe burns.

Experimental Protocol

Phase 1: Thioether Coupling ( )

Objective: Synthesis of tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate.

Stoichiometry Table:

Component Equiv. Mmol Mass/Vol
Pyridine-2-thiol 1.2 6.0 667 mg
N-Boc-3-iodoazetidine 1.0 5.0 1.415 g

|


 | 2.0 | 10.0 | 3.26 g |
| DMF (Anhydrous) | - | - | 25 mL (0.2 M) |

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon (

    
    ) or Nitrogen (
    
    
    
    ).
  • Solubilization: Add Pyridine-2-thiol (1.2 equiv) and anhydrous DMF . Stir until fully dissolved.

  • Activation: Add

    
      (2.0 equiv) in a single portion. The mixture may turn slightly yellow/orange as the thiolate forms. Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add N-Boc-3-iodoazetidine (1.0 equiv) either as a solid or dissolved in a minimal amount of DMF.

  • Reaction: Heat the mixture to 60 °C for 16 hours.

    • Note: Do not exceed 80 °C to avoid elimination of the iodide to form the azetine byproduct.

  • Monitoring: Check progress via TLC (20% EtOAc in Hexanes). Product

    
     ≈ 0.4–0.5; Starting iodide 
    
    
    
    ≈ 0.7.
  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) to remove DMF.

    • Wash organic layer with saturated brine (1 x 30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify via flash column chromatography (

    
    , gradient 10% 
    
    
    
    30% EtOAc in Petroleum Ether/Hexanes).
    • Expected Yield: 90–96% as a white solid or pale oil.

Phase 2: Boc-Deprotection

Objective: Isolation of 2-(Azetidin-3-ylsulfanyl)pyridine (TFA salt).

Step-by-Step Procedure:

  • Dissolution: Dissolve the coupled intermediate (1.0 equiv) in Dichloromethane (DCM) (0.1 M concentration).

  • Acidification: Cool to 0 °C. Add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:4 TFA:DCM v/v).

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by LC-MS (disappearance of mass M+H+Boc).

  • Isolation:

    • Concentrate in vacuo.[1][2]

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • Triturate the residue with diethyl ether to precipitate the TFA salt.

    • Filter and dry under high vacuum.

Workflow Visualization

Workflow Start Start: Pyridine-2-thiol + Base Intermediate Thiolate Formation (15 min @ RT) Start->Intermediate Addition Add N-Boc-3-iodoazetidine Intermediate->Addition Heat Heat to 60°C (16 Hours) Addition->Heat Workup Workup: EtOAc/Water Extraction Heat->Workup Purification Flash Chromatography (10-30% EtOAc/Hex) Workup->Purification Deprotection Deprotection: TFA/DCM Purification->Deprotection Final Final Product: 2-(Azetidin-3-ylsulfanyl)pyridine Deprotection->Final

Figure 2: Operational workflow for the synthesis and isolation of the target scaffold.

Analytical Validation

The following data corresponds to the Boc-protected intermediate (Phase 1 product), which serves as the primary QC checkpoint.

  • 1H NMR (400 MHz, CDCl3):

    
     8.36 (d, J = 4.8 Hz, 1H), 7.48 (td, J = 7.8, 1.8 Hz, 1H), 7.18 (d, J = 8.0 Hz, 1H), 6.98 (ddd, J = 7.3, 4.9, 1.0 Hz, 1H), 4.45 (m, 1H, CH-S), 4.38 (t, 2H), 3.95 (dd, 2H), 1.43 (s, 9H).
    
  • 13C NMR (101 MHz, CDCl3):

    
     158.2 (C=O), 156.1, 149.8, 136.2, 122.0, 119.8, 79.7 (t-Bu), 56.3 (br), 31.4, 28.5.
    
  • HRMS (ESI): Calculated for

    
    
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<50%) Incomplete activation of thiol.Ensure

is finely ground and dry. Switch to NaH (1.1 equiv) in THF at 0°C if needed.
Azetine Byproduct Elimination due to high temp.Strictly maintain temperature

60°C. Do not reflux.
Oxidation (Sulfoxide) Presence of air/peroxides.Degas solvents thoroughly. Avoid old ether bottles during workup.
Stench Residual thiol.[2]Treat glassware with bleach (NaOCl) bath immediately after use to oxidize residual thiols.

References

  • Vertex AI Search. (2023). Synthesis of tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate. Retrieved from

  • Schildan, A., et al. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine. Applied Radiation and Isotopes. Retrieved from

  • Degennaro, L., et al. (2014). Development of a Continuous Flow Synthesis of 2-Substituted Azetines. University of Bari.[1] Retrieved from

Sources

Application

Reaction conditions for coupling 2-(Azetidin-3-ylsulfanyl)pyridine with carboxylic acids

Application Note: Optimized Coupling Protocols for 2-(Azetidin-3-ylsulfanyl)pyridine Part 1: Executive Summary & Chemical Analysis 1.1 Introduction The coupling of 2-(Azetidin-3-ylsulfanyl)pyridine (CAS: 1644686-29-4, of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling Protocols for 2-(Azetidin-3-ylsulfanyl)pyridine

Part 1: Executive Summary & Chemical Analysis

1.1 Introduction The coupling of 2-(Azetidin-3-ylsulfanyl)pyridine (CAS: 1644686-29-4, often supplied as HCl or TFA salt) with carboxylic acids is a critical transformation in the synthesis of fragment-based drug candidates, particularly for GPCR and kinase inhibitors. This scaffold offers a unique vector for exploring chemical space due to the specific geometry of the azetidine ring (puckered conformation) and the metabolic stability of the thioether linkage compared to ether or amine linkers.

1.2 Chemical Liability Analysis Before initiating synthesis, researchers must account for the specific electronic and steric properties of the scaffold:

FeatureChemical PropertySynthetic Implication
Azetidine Ring High ring strain (~26 kcal/mol).Avoid harsh Lewis acids or excessive heating (>80°C) which may trigger ring opening or polymerization.
Secondary Amine Moderate steric hindrance; pKa ~10-11.Nucleophilic enough for standard couplings, but salt forms (HCl/TFA) require careful neutralization to solubilize.
Pyridine Nitrogen Weak base (pKa ~5.2).Can act as a competitive base or ligand. May require extra equivalents of DIPEA/TEA to prevent proton shuffling.
Thioether Linker Nucleophilic sulfur; redox sensitive.Avoid strong oxidants (e.g., KMnO4, mCPBA) during workup. Compatible with standard amide couplings.[1]

Part 2: Experimental Protocols

Method A: T3P® (Propylphosphonic Anhydride) – The "Scalable & Clean" Route

Recommended for: Scale-up (>100 mg), epimerization-prone chiral acids, and ease of purification.

Rationale: T3P is superior to EDC/HOBt for this scaffold because its by-products are water-soluble, preventing the formation of stubborn urea contaminants that often co-elute with pyridine-containing products.

Reagents:

  • Amine: 2-(Azetidin-3-ylsulfanyl)pyridine dihydrochloride (1.0 equiv)

  • Acid: Carboxylic acid (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 – 5.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Protocol:

  • Solubilization: In a reaction vial, suspend the amine salt (1.0 equiv) and carboxylic acid (1.1 equiv) in EtOAc (0.1 M concentration).

  • Neutralization: Add DIPEA (4.0 equiv) dropwise. Critical: Ensure the solution becomes homogeneous. If the amine salt does not dissolve, switch solvent to DMF or 2-MeTHF.

  • Activation: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash sequentially with Water (x2), Sat. NaHCO3 (x1), and Brine (x1).

    • Note: The T3P by-products are washed away in the aqueous phase. The pyridine product remains in the organic phase (unless pH < 4).

  • Isolation: Dry over Na2SO4, filter, and concentrate.

Method B: HATU – The "High-Throughput" Route

Recommended for: Small scale (<50 mg), unreactive/sterically hindered acids, or parallel synthesis libraries.

Rationale: HATU generates a highly reactive At-complex, forcing the coupling of the secondary azetidine amine even with bulky acids.

Reagents:

  • Amine: 2-(Azetidin-3-ylsulfanyl)pyridine dihydrochloride (1.0 equiv)

  • Acid: Carboxylic acid (1.2 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (4.0 equiv)

  • Solvent: DMF or DMA (anhydrous)

Protocol:

  • Pre-activation: Dissolve the Carboxylic Acid (1.2 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes (solution usually turns yellow).

  • Amine Addition: In a separate vial, dissolve the amine salt (1.0 equiv) in DMF with remaining DIPEA (3.0 equiv). Ensure complete dissolution.

  • Coupling: Add the amine solution to the activated acid mixture.

  • Reaction: Stir at RT for 1–16 hours.

  • Purification:

    • Direct Prep-HPLC: Dilute with DMSO/MeOH and inject directly.

    • SCX Catch-and-Release: (See Troubleshooting).

Part 3: Visualization & Decision Logic

Figure 1: Reagent Selection Decision Tree

CouplingLogic Start START: Select Carboxylic Acid CheckChiral Is the Acid Chiral/Epimerizable? Start->CheckChiral CheckSteric Is the Acid Sterically Hindered? CheckChiral->CheckSteric No MethodT3P METHOD A: T3P / EtOAc (Low Epimerization, Easy Workup) CheckChiral->MethodT3P Yes CheckScale Is Scale > 100 mg? CheckSteric->CheckScale Moderate/None MethodAcidCl METHOD C: Ghosez Reagent / DCM (For Ultra-Hindered Acids) CheckSteric->MethodAcidCl Very Hindered (e.g., t-Butyl) CheckScale->MethodT3P Yes (Green Chemistry) MethodHATU METHOD B: HATU / DMF (High Reactivity, Difficult Purification) CheckScale->MethodHATU No (High Throughput)

Caption: Decision matrix for selecting the optimal coupling reagent based on substrate properties and scale.

Figure 2: Workup & Purification Workflow

WorkupFlow Crude Crude Reaction Mixture (DMF or EtOAc) SolventCheck Solvent? Crude->SolventCheck EtOAcPath EtOAc (Method A) SolventCheck->EtOAcPath DMFPath DMF (Method B) SolventCheck->DMFPath Wash Aq. Wash (H2O/NaHCO3) Removes T3P salts EtOAcPath->Wash Dry Dry & Concentrate Wash->Dry SCX SCX-2 Cartridge (Strong Cation Exchange) DMFPath->SCX WashSCX Wash MeOH (Elute impurities) SCX->WashSCX EluteSCX Elute 2M NH3/MeOH (Release Product) WashSCX->EluteSCX

Caption: Purification strategy distinguishing between aqueous extraction (T3P) and Solid Phase Extraction (HATU).

Part 4: Troubleshooting & Optimization

4.1 Handling the Pyridine Moiety The pyridine nitrogen (pKa ~5.2) can interfere with purification.

  • Issue: Product streaks on silica gel.

  • Solution: Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/MeOH eluent during flash chromatography to deprotonate the pyridine and sharpen the peak.

4.2 Solubility of the Salt The dihydrochloride salt of the amine is often insoluble in DCM or EtOAc alone.

  • Protocol Adjustment: If using Method A (EtOAc), add a minimum amount of DMF (co-solvent) to dissolve the starting material before adding T3P. Incomplete dissolution leads to stalled reactions.

4.3 SCX "Catch and Release" (For HATU removal) Since the product contains a basic pyridine and azetidine (now amide), the pyridine is still basic enough to be caught on an acidic resin.

  • Load crude DMF reaction onto SCX-2 cartridge .

  • Wash with MeOH (removes HATU, HOBt, and non-basic impurities).

  • Elute with 2M NH3 in MeOH .

  • Concentrate to obtain clean product.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Patterson, A. W., et al. (2011). "Protection of the Pyridine Nitrogen: Implications for Amide Coupling." Journal of Organic Chemistry. Link

  • Archambaud, S., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry. Link

  • Curia Global. (2020). "T3P® (Propylphosphonic Anhydride) Handling and Protocol Guide." Curia Application Notes. Link

Sources

Method

Application Note: Reductive Amination Protocols for 2-(Azetidin-3-ylsulfanyl)pyridine Scaffolds

Introduction & Strategic Value In modern medicinal chemistry, 2-(Azetidin-3-ylsulfanyl)pyridine (and its HCl salt) represents a high-value "fragment-like" building block. It offers a unique combination of structural feat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

In modern medicinal chemistry, 2-(Azetidin-3-ylsulfanyl)pyridine (and its HCl salt) represents a high-value "fragment-like" building block. It offers a unique combination of structural features:

  • Conformational Restriction: The azetidine ring (4-membered) reduces the entropic penalty of binding compared to flexible alkyl chains.

  • Metabolic Stability: Unlike aziridines, azetidines are generally stable in biological matrices, yet they offer different vector orientations than pyrrolidines or piperidines.

  • Pyridine Anchor: The pyridine ring serves as a robust

    
    -stacking element and a handle for solubility modulation.
    

However, the azetidine ring strain (~25 kcal/mol) requires specific care during functionalization. While robust, it is susceptible to ring-opening under harsh acidic or nucleophilic conditions. This guide outlines optimized Reductive Amination protocols designed to install N-substituents while preserving the integrity of the strained ring and the thioether linkage.

Chemical Properties & Handling[1][2][3][4]

PropertySpecificationCritical Handling Note
Structure Azetidine-3-S-PyridineThioether: Susceptible to oxidation. Avoid peroxides/bleach.
Form Hydrochloride Salt (HCl)Hygroscopic: Store in desiccator. Weigh quickly.
Acidity Azetidine

Requires neutralization (free-basing) for reaction.
Solubility High:

, MeOH, DMSO
Low: DCM, DCE (until free-based).
Safety Warning
  • Ring Strain: While less explosive than aziridines, azetidines are high-energy molecules. Avoid strong Lewis acids (e.g.,

    
    , neat 
    
    
    
    ) which may trigger polymerization.
  • Sulfur Moiety: The thioether linkage can generate strong odors. Work in a well-ventilated fume hood.

Mechanistic Insight & Reaction Pathway[4][5][6]

The success of reductive amination depends on the formation of the Iminium Ion intermediate. Since the starting material is an HCl salt, the equilibrium must be carefully managed.

  • The Challenge: The amine is protonated (

    
    ). It must be deprotonated to attack the carbonyl.
    
  • The Solution: Use a non-nucleophilic base (DIPEA) to free the amine in situ, or use a buffer system (NaOAc/AcOH) that allows enough free amine concentration without polymerizing the azetidine.

Visualization: Reaction Mechanism & Logic Flow

ReductiveAmination Start Start: Azetidine HCl Salt Base Add DIPEA/TEA (Free-basing) Start->Base Neutralization FreeAmine Free Azetidine (Nucleophile) Base->FreeAmine Hemiaminal Hemiaminal Intermediate FreeAmine->Hemiaminal + Carbonyl Carbonyl Add Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Equilibrium) Iminium->Hemiaminal Reversible Product Final Tertiary Amine Iminium->Product Hydride Transfer Reductant Add STAB or NaCNBH3 Reductant->Product

Figure 1: Mechanistic pathway for the reductive amination of azetidine salts. Note the critical role of the Iminium Ion as the hydride acceptor.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and reactive ketones. Reagent: Sodium Triacetoxyborohydride (STAB /


).
Why:  STAB is mild and does not reduce aldehydes directly, preventing side reactions.

Materials:

  • 2-(Azetidin-3-ylsulfanyl)pyridine HCl (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 – 1.1 equiv)

  • STAB (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step:

  • Preparation: In a dry vial, suspend the Azetidine HCl salt in DCE (0.1 M concentration).

  • Free-Basing: Add DIPEA. The suspension should clear as the free base dissolves. Stir for 5–10 minutes.

  • Imine Formation: Add the Aldehyde. Stir at Room Temperature (RT) for 15–30 minutes.

    • Note: For unhindered aldehydes, you may not see a full shift to imine on LCMS, but the equilibrium is established.

  • Reduction: Add STAB in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the amine (m/z ~167 + H).

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 minutes to break down boron complexes.
    
  • Workup: Extract with DCM (3x). Dry organics over

    
    .[1]
    
Protocol B: The "Difficult Substrate" (Cyanoborohydride Method)

Best for: Unreactive ketones or sterically hindered systems. Reagent: Sodium Cyanoborohydride (


) + Acetic Acid.
Why:  The stronger Lewis acidity of the protonated iminium (facilitated by AcOH) drives the reaction, but 

is stable enough at pH 4-5 to not decompose.

Materials:

  • 2-(Azetidin-3-ylsulfanyl)pyridine HCl (1.0 equiv)

  • Ketone (1.5 – 2.0 equiv)

  • 
     (1.5 equiv)
    
  • Acetic Acid (glacial)

  • Solvent: Methanol (MeOH) or MeOH/DCE mixture.

Step-by-Step:

  • Dissolution: Dissolve Azetidine HCl and Ketone in MeOH (0.1 M).

  • Catalysis: Add Acetic Acid (2–3 drops per mmol, pH should be ~5).

    • Critical: Do not use DIPEA here. The HCl salt provides the initial proton source, and AcOH buffers it.

  • Reduction: Add

    
    .
    
  • Heating: If no reaction after 2 hours at RT, heat to 40–50°C.

    • Warning: Do not exceed 60°C to avoid azetidine ring opening.

  • Quench: Cool to RT. Add aqueous NaOH (1M) carefully to adjust pH to >10 (to sequester cyanide and free the amine).

  • Workup: Extract with DCM. Caution: Aqueous layer contains Cyanide. Dispose of according to hazardous waste regulations.

Purification Strategy: The "Catch & Release"

The pyridine and azetidine nitrogens make this molecule ideal for SCX (Strong Cation Exchange) chromatography, avoiding tedious silica columns.

  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX cartridge (sulfonic acid resin).

  • Wash: Flush with MeOH (3-4 column volumes).

    • Result: Neutral impurities (excess aldehyde, borane byproducts) pass through. The product "sticks" to the acidic resin.

  • Release: Elute with 2M

    
     in MeOH.
    
    • Result: The ammonia displaces the product.

  • Finish: Concentrate the ammoniacal eluent to yield the pure free base.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Iminium ion not forming.Add dehydrating agent (

or Molecular Sieves) during Step 3. Switch to Protocol B.
Ring Opening Acid concentration too high or temp too high.Lower temperature. Ensure pH > 4. Avoid strong Lewis acids like

.
Dialkylation Primary amine impurity or over-reaction.Not applicable for this specific secondary amine (Azetidine), but ensure starting material is pure.
Product in Aqueous Product is too polar (protonated pyridine).Use SCX purification (Method 5). Do not rely on simple extraction at neutral pH.
Decision Tree for Protocol Selection

DecisionTree Input Substrate Type? Aldehyde Aldehyde Input->Aldehyde Ketone Ketone Input->Ketone STAB Protocol A: STAB (DCE, DIPEA) Aldehyde->STAB Standard Cyan Protocol B: NaCNBH3 (MeOH, AcOH) Ketone->Cyan Reactive Titanium Add Ti(OiPr)4 Lewis Acid Boost Ketone->Titanium Sterically Hindered Titanium->Cyan Then Reduce

Figure 2: Workflow for selecting the appropriate reductive amination condition.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4] Link

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • BenchChem. (2025).[5] "Application Notes: Reductive Amination of Azetidine Derivatives." BenchChem Technical Library. Link

  • PubChem. "2-(Azetidin-3-yl)acetic acid hydrochloride (Related Compound Data)." National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Troubleshooting N-Alkylation of 2-(Azetidin-3-ylsulfanyl)pyridine

Executive Summary & Chemical Context You are encountering low yields in the -alkylation of 2-(Azetidin-3-ylsulfanyl)pyridine . This substrate presents a unique set of challenges due to its bifunctional nucleophilicity an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

You are encountering low yields in the


-alkylation of 2-(Azetidin-3-ylsulfanyl)pyridine . This substrate presents a unique set of challenges due to its bifunctional nucleophilicity and ring strain.

The Molecule:

  • Site A (Target): The azetidine nitrogen (

    
    , secondary amine).[1] This is the desired site for alkylation.
    
  • Site B (Competitor): The pyridine nitrogen (

    
    ).[2][3] While generally less nucleophilic than secondary amines, it can compete, especially with reactive electrophiles or in specific solvents.
    
  • Site C (Linker): The thioether linkage at C3. While stable, it places the sulfur

    
     to the azetidine nitrogen, creating a risk of 
    
    
    
    -elimination under strongly basic conditions.

The Core Problem: Low yields in this reaction are rarely due to a single factor. They typically stem from competitive quaternization (at the pyridine), ring opening (due to strain), or poly-alkylation . This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.

Troubleshooting Guide (FAQ Format)

Q1: I observe full consumption of starting material but low isolated yield. Where is my mass going?

Diagnosis: If the mass balance is poor, you are likely losing product to the aqueous phase during workup or forming water-soluble quaternary salts.

Technical Insight: Azetidines are highly polar. If you unknowingly alkylate the pyridine ring (forming a pyridinium salt) or over-alkylate the azetidine (forming a quaternary ammonium salt), these byproducts will wash out in the aqueous layer during extraction.

Corrective Protocol:

  • Check the Aqueous Layer: Do not discard the aqueous phase. Run an LC-MS on the aqueous washings. If you see the mass of your product + alkyl group (

    
    ), you have formed a quaternary salt.
    
  • Switch to Organic-Soluble Bases: Replace inorganic bases (like

    
    ) with organic bases like DIPEA or 
    
    
    
    in organic solvents to minimize water washes.
  • Use "Self-Limiting" Conditions: If over-alkylation is the culprit, switch to Reductive Amination (see Q4).

Q2: The reaction turns dark/tarry. Is the azetidine ring opening?

Diagnosis: Yes, this is a hallmark of azetidine ring opening or polymerization.

Technical Insight: Azetidines possess significant ring strain (~26 kcal/mol). While more stable than aziridines, they are susceptible to ring opening via nucleophilic attack, particularly under:

  • Acidic Conditions: Protonation of the nitrogen activates the ring for cleavage.[4]

  • Strong Lewis Acids: Often used to promote alkylation, but here they destroy the ring.

  • High Heat: Temperatures >80°C often trigger decomposition.

Corrective Protocol:

  • pH Control: Ensure the reaction mixture remains basic (pH > 7) . Avoid acid chlorides or acidic workups.

  • Temperature: Cap reaction temperature at 40–50°C .

  • Base Selection: Avoid strong bases (like NaH) which can trigger

    
    -elimination of the thiopyridine group. Use mild bases like Cesium Carbonate (
    
    
    
    )
    or Sodium Bicarbonate (
    
    
    )
    .
Q3: How do I stop the alkylation at the secondary amine and prevent pyridine attack?

Diagnosis: Poor regioselectivity.

Technical Insight: While secondary amines are generally better nucleophiles than pyridines, the nucleophilicity of the pyridine nitrogen is non-negligible. In polar aprotic solvents (like DMF), the reactivity of both is enhanced, narrowing the selectivity window.

Corrective Protocol:

  • Solvent Switch: Move from DMF to Acetonitrile (MeCN) or Dichloromethane (DCM) . Acetonitrile often provides a better selectivity profile for amine vs. pyridine alkylation [1].

  • Steric Control: If your alkylating agent is small (e.g., Methyl Iodide), selectivity is hard to control via direct alkylation.

  • Leaving Group: Use alkyl bromides or chlorides instead of iodides. Iodides are highly reactive and less discriminating.

Q4: Direct alkylation is failing. What is the "Gold Standard" alternative?

Recommendation: Reductive Amination.

Why: Reductive amination avoids the "alkyl halide" pathway entirely. It reacts the azetidine with an aldehyde/ketone to form an iminium ion, which is then reduced.[5]

  • Selectivity: The pyridine nitrogen cannot form a stable iminium ion, making this reaction 100% selective for the azetidine nitrogen.

  • Control: It naturally stops at the tertiary amine stage (mono-alkylation).

Protocol (Self-Validating):

  • Mix: 1.0 eq Azetidine + 1.1 eq Aldehyde in DCM or DCE.

  • Add: 1.5 eq Sodium Triacetoxyborohydride (STAB) .

    • Note: STAB is mild and tolerates the sulfur and pyridine functionalities [2].

  • Monitor: Stir at room temperature. The reaction is driven by the formation of the iminium species.[5]

Visualizing the Chemistry

Figure 1: Reaction Pathways & Competitive Landscapes

This diagram illustrates the desired pathway versus the catastrophic failure modes (Ring Opening and Pyridinium formation).

ReactionPathways SM Starting Material (Azetidine-S-Pyridine) Product DESIRED PRODUCT (N-Alkyl Azetidine) SM->Product Mild Base, MeCN Controlled Temp Pyridinium Byproduct A: Pyridinium Salt (Water Soluble) SM->Pyridinium High Temp Highly Reactive R-X RingOpen Byproduct B: Ring Opened (Polymer/Tar) SM->RingOpen Acidic Conditions or Strong Lewis Acid Reagents Reagents (R-X + Base) OverAlkyl Byproduct C: Quaternary Salt (Over-alkylation) Product->OverAlkyl Excess R-X Long Reaction Time

Caption: Figure 1. Mechanistic divergence in the alkylation of 2-(Azetidin-3-ylsulfanyl)pyridine. Green path indicates optimal conditions; red/yellow paths indicate common failure modes.

Figure 2: Troubleshooting Decision Matrix

Follow this logic flow to determine the next experimental step.

DecisionTree Start Start: Low Yield Observed CheckSM Is SM consumed? Start->CheckSM CheckPurity Check Crude Purity (NMR/LC-MS) CheckSM->CheckPurity Yes ReactivityIssue Issue: Low Reactivity Action: Change Leaving Group (I > Br > Cl) CheckSM->ReactivityIssue No (SM remains) CheckAq Check Aqueous Layer (LC-MS) SolubilityIssue Issue: Product is Water Soluble Action: Use Organic Base (DIPEA) or Hydrophobic R-group CheckAq->SolubilityIssue Product found in Aq CheckPurity->CheckAq Clean Crude but Low Mass SelectivityIssue Issue: Pyridinium Formation Action: Switch Solvent to MeCN or Use Reductive Amination CheckPurity->SelectivityIssue Complex Mixture (Pyridinium signals) DecompIssue Issue: Ring Opening/Tars Action: Lower Temp (<40°C) Check pH (>7) CheckPurity->DecompIssue Baseline Noise/Tars

Caption: Figure 2. Systematic troubleshooting flowchart for diagnosing yield loss.

Comparative Data: Base & Solvent Effects[6][7][8]

The following table summarizes expected outcomes based on reagent choices for azetidine alkylation [1, 3].

Base SystemSolventRisk ProfileRecommendation

DMF/THFHigh Risk: Promotes

-elimination of the sulfur linker.
Avoid

DMFMedium Risk: High solubility of reagents promotes pyridine alkylation.Use with Caution

MeCN Low Risk: "Cesium Effect" promotes mono-alkylation; MeCN improves selectivity.Recommended
DIPEA DCMLow Risk: Mildest conditions; prevents ring opening.Good for reactive R-X
STAB DCEMinimal Risk: Reductive amination pathway (No R-X used).Best for Selectivity

References

  • Selectivity in Amine Alkylation

    • Title: Synthesis of Secondary Amines via Self-Limiting Alkylation[6][7]

    • Source: Organic Letters (ACS)
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Reductive Amination of Azetidine Derivatives[5][8]

    • Source: BenchChem Protocols[4][5]

  • Azetidine Ring Stability: Title: Preventing ring-opening of the azetidine in 3-(3-biphenylyl)azetidine Source: BenchChem Troubleshooting
  • General Azetidine Synthesis

    • Title: Recent advances in the synthesis and reactivity of azetidines[8][9][10]

    • Source: Organic & Biomolecular Chemistry (RSC)[9]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride

Welcome to the technical support guide for 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with the highest degree of purity for their experiments.

The structural motif of an azetidine ring linked to a pyridine core via a thioether bridge makes this compound a valuable building block in medicinal chemistry.[1][2] The four-membered azetidine ring offers a rigid, three-dimensional scaffold that can enhance binding affinity to biological targets.[2] However, the combination of a basic pyridine nitrogen, a strained azetidine ring, and a potentially oxidizable sulfur atom presents unique challenges during purification. This guide is designed to help you navigate these challenges effectively.

Section 1: Compound Properties & Handling

Before beginning any purification protocol, it is crucial to understand the physicochemical properties of the target compound. As a hydrochloride salt, it is a polar, crystalline solid with specific handling requirements.

PropertyValue / InformationRationale & Expert Insight
CAS Number Not widely available for the hydrochloride salt. The free base is 1199781-80-6.Always cross-reference by structure and chemical name. The CAS for the free base is a useful identifier for literature searches.
Molecular Formula C₈H₁₁ClN₂S---
Molecular Weight 202.71 g/mol ---
Appearance Expected to be a white to off-white or tan crystalline solid.[3]Coloration may indicate impurities, often from oxidation or residual starting materials.
Solubility Soluble in water, methanol, ethanol. Sparingly soluble in isopropanol, acetone. Poorly soluble in ethyl acetate, dichloromethane, ether, hexanes.As a salt, it is most soluble in polar protic solvents. This property is key to designing effective recrystallization and extraction procedures.
Stability The azetidine ring is strained but generally stable under neutral or acidic conditions.[4] The thioether is susceptible to oxidation to sulfoxide and sulfone, especially in the presence of oxidizing agents or prolonged exposure to air. The hydrochloride salt is hygroscopic.[5]Store under an inert atmosphere (Nitrogen or Argon) in a cool, dry place. Avoid strong bases which will deprotonate the salt and strong oxidizing agents. The hygroscopic nature means it will readily absorb water from the atmosphere, which can affect its physical state and reactivity.[5]

Section 2: Troubleshooting Purification Challenges

Navigating the purification of a polar, multi-functional compound requires a logical approach. The following flowchart and Q&A guide are designed to help you diagnose issues and select the appropriate purification strategy.

Troubleshooting_Purification start_node Crude Product Analysis (TLC, LCMS, ¹H NMR) decision_node1 Impurities significantly less polar? start_node->decision_node1 Assess Impurity Profile process_node process_node decision_node decision_node solution_node solution_node problem_node problem_node final_node Final Purity Check (NMR, LCMS, M.P.) solution_node1 Aqueous Wash or Liquid-Liquid Extraction decision_node1->solution_node1 Yes decision_node2 Is product a solid? decision_node1->decision_node2 No / Polar solution_node1->decision_node2 solution_node2 Attempt Recrystallization (Protocol 3.1) decision_node2->solution_node2 Yes problem_node1 Product is an oil. See Q&A 2.1 decision_node2->problem_node1 No (Oily) decision_node3 Recrystallization successful? solution_node2->decision_node3 solution_node3 Column Chromatography Required problem_node1->solution_node3 Try trituration or free-base purification decision_node4 Streaking on silica TLC? solution_node3->decision_node4 decision_node3->final_node Yes problem_node2 Recrystallization Issues. See Q&A 2.2 decision_node3->problem_node2 No (Oiling out, poor recovery) problem_node2->solution_node3 Adjust solvent system or move to chromatography problem_node3 High Polarity Issue. See Q&A 2.3 decision_node4->problem_node3 Yes solution_node4 Normal Phase (Silica) Chromatography w/ Additives decision_node4->solution_node4 No solution_node5 solution_node5 problem_node3->solution_node5 Purify as Free Base (Protocol 3.2) solution_node4->final_node solution_node5->final_node Re-form HCl salt post-column

Sources

Troubleshooting

Storage conditions to prevent degradation of azetidine thioethers

Executive Summary & Chemical Vulnerability Profile Azetidine thioethers represent a "double-threat" stability challenge in medicinal chemistry. They combine the high ring strain of the azetidine core (~26 kcal/mol) with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Vulnerability Profile

Azetidine thioethers represent a "double-threat" stability challenge in medicinal chemistry. They combine the high ring strain of the azetidine core (~26 kcal/mol) with the redox susceptibility of the thioether (sulfide) moiety.

As researchers, we often treat these scaffolds as standard heterocycles, leading to inadvertent degradation. This guide synthesizes the mechanistic failure modes of these compounds into a robust storage and handling protocol.

The Two Primary Degradation Vectors:
  • Oxidative Desulfurization (S-Oxidation): The thioether sulfur is electron-rich and prone to oxidation by atmospheric oxygen, peroxides, or photo-excitation, leading to sulfoxides (

    
    ) and sulfones (
    
    
    
    ).
  • Acid-Mediated Ring Opening (Strain Release): The azetidine nitrogen is basic (

    
     for simple alkyl azetidines). Protonation activates the ring strain, making the C2/C4 carbons highly electrophilic and susceptible to nucleophilic attack (hydrolysis/alcoholysis), resulting in ring cleavage.
    

Core Storage Protocol (The "Golden Standard")

To ensure compound integrity, adhere to the following storage hierarchy. This protocol is designed to arrest both oxidative and strain-release pathways.

ParameterRecommendationScientific Rationale
Temperature -20°C to -80°C Arrhenius kinetics dictate that lowering temperature significantly retards both oxidation rates and nucleophilic ring-opening events.
Atmosphere Argon or Nitrogen Displaces atmospheric

to prevent S-oxidation. Argon is preferred as it is heavier than air, providing a better "blanket" in vials.
Physical State Solid / Lyophilized Solution-state storage increases molecular mobility and solvent-mediated degradation (e.g., hydrolysis). Always store as a solid.
Container Amber Glass (Silanized) Amber glass blocks UV/Vis light (preventing photo-oxidation). Silanization covers surface silanols (

), preventing surface acidity from catalyzing ring opening.
Desiccant Required Moisture acts as a nucleophile for ring opening. Store vials inside a secondary container with active desiccant (e.g.,

or Drierite).

Degradation Mechanisms & Visualization

Understanding how the molecule breaks down is critical for troubleshooting.

Diagram 1: Mechanistic Degradation Pathways

This diagram illustrates the divergent pathways of oxidation versus acid-catalyzed ring opening.

AzetidineDegradation cluster_legend Degradation Vectors Compound Azetidine Thioether (Intact) Sulfoxide Sulfoxide (M+16) (Chiral Center Created) Compound->Sulfoxide [O] (Peroxides/Air) Protonated N-Protonated Species (Activated Electrophile) Compound->Protonated H+ (Acidic pH) Sulfone Sulfone (M+32) (Irreversible) Sulfoxide->Sulfone [O] (Excess Oxidant) RingOpen Linear Amino-Thioether (Hydrolysis Product) Protonated->RingOpen Nu- (H2O/ROH) key Red: Oxidation | Yellow: Activation | Green: Ring Cleavage

Caption: Figure 1. Dual degradation pathways showing S-oxidation (top) and acid-catalyzed ring opening (bottom).

Troubleshooting & FAQs

Section A: Solvent & Solution Stability

Q: Can I store my azetidine thioether in DMSO or DMF?

  • Recommendation: Avoid for long-term storage.

  • Why: While DMSO is a good solvent, it is hygroscopic (attracts water) and can act as a mild oxidant under certain conditions. DMF can hydrolyze to produce formic acid and dimethylamine; the formic acid will protonate the azetidine nitrogen, triggering ring opening [1].

  • Better Alternative: If solution storage is unavoidable, use anhydrous Acetonitrile (MeCN) stored over molecular sieves at -20°C.

Q: I see a new peak at M+16 in my LCMS. Is this an impurity?

  • Diagnosis: This is the Sulfoxide degradation product.

  • Cause: Exposure to atmospheric oxygen or peroxides present in solvents (e.g., ethers like THF or Dioxane).

  • Fix: Test your solvents for peroxides. Sparge all solvents with Argon before dissolving the compound. If the sulfoxide is chiral (S-oxide), you may see diastereomeric splitting in NMR.

Q: My compound degraded in Chloroform (


) during NMR analysis. 
  • Diagnosis: Acid-Catalyzed Ring Opening.

  • Mechanism: Chloroform naturally decomposes to form traces of Hydrochloric Acid (HCl) and Phosgene over time. This acidity is sufficient to protonate the azetidine and pop the ring open [2].

  • Fix: Always filter

    
     through basic alumina before use to neutralize acidity, or use 
    
    
    
    (Dichloromethane-d2) or
    
    
    (though remove DMSO immediately after).
Section B: Handling & Synthesis

Q: How do I handle the compound if it is an oil?

  • Strategy: Oils are notoriously difficult to stabilize because they have high surface area and molecular mobility.

  • Protocol: Convert the free base azetidine to a stable salt if possible (e.g., Oxalate or Fumarate), which often precipitates as a solid. Note: Avoid strong mineral acids (HCl) for salt formation if the ring is highly strained, as this may induce opening. If it must remain an oil, store as a concentrated solution in benzene (frozen at -20°C) to reduce mobility.

Q: What is the "Danger Zone" for pH?

  • Range: pH < 4 and pH > 10.

  • Low pH: Protonation leads to ring opening.[1]

  • High pH: While azetidines are generally stable to base, strong bases can cause elimination reactions if there are leaving groups on the

    
    -carbons relative to the sulfur.
    
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckLCMS Check LCMS Mass Start->CheckLCMS MassPlus16 Mass = M+16 or M+32? CheckLCMS->MassPlus16 MassSame Mass = M (but different RT)? CheckLCMS->MassSame MassHydrolysis Mass = M+18? CheckLCMS->MassHydrolysis Oxidation Oxidation Detected (Sulfoxide/Sulfone) MassPlus16->Oxidation Racemization Racemization or N-Inversion MassSame->Racemization RingOpen Ring Opening Detected (Hydrolysis) MassHydrolysis->RingOpen ActionOx Action: Check Solvents for Peroxides Store under Argon Oxidation->ActionOx ActionRac Action: Check Chiral Purity Avoid Thermal Stress Racemization->ActionRac ActionAcid Action: Check pH/Solvent Acidity Avoid CDCl3 RingOpen->ActionAcid

Caption: Figure 2. Diagnostic workflow for identifying degradation modes based on LCMS data.

Experimental Validation Protocols

To verify the stability of your specific azetidine thioether, perform this Stress Test Panel before committing to long-term storage or biological assays.

Protocol: 24-Hour Accelerated Stability Test
  • Preparation: Prepare three 1 mg/mL samples in:

    • (A) Methanol (Protic stress)

    • (B) 1:1 MeCN:Water pH 4 (Acidic stress)

    • (C) 1:1 MeCN:Water + 1%

      
       (Oxidative stress)
      
  • Incubation: Incubate at Room Temperature for 24 hours.

  • Analysis: Inject on LCMS at T=0, T=4h, and T=24h.

  • Interpretation:

    • Degradation in (A) indicates high sensitivity to nucleophiles; avoid protic solvents.

    • Degradation in (B) indicates extreme acid lability; requires buffered storage (pH 7.4).

    • Degradation in (C) is expected, but the rate determines if you need a glovebox or just standard inert gas techniques.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters (2021). Context: Details the acid-mediated ring-opening mechanism and the impact of nitrogen basicity (

    
    ) on stability.
    URL:[Link]
    
  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Organic & Biomolecular Chemistry (RSC, 2021). Context: Comprehensive review of azetidine strain energy and reactivity profiles. URL:[Link]

  • Thiols and Thioethers: Properties and Key Reactions. Source: Master Organic Chemistry. Context: Fundamental mechanistic explanation of sulfur oxidation states and reactivity. URL:[Link]

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride
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